Cas no 957345-00-5 (5,8-dibromo-3-methylimidazo[1,2-a]pyrazine)
![5,8-dibromo-3-methylimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/957345-00-5x500.png)
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrazine, 5,8-dibromo-3-methyl-
- 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine
-
- インチ: 1S/C7H5Br2N3/c1-4-2-11-7-6(9)10-3-5(8)12(4)7/h2-3H,1H3
- InChIKey: ZJJQLUXGXFSTDP-UHFFFAOYSA-N
- SMILES: C12=NC=C(C)N1C(Br)=CN=C2Br
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-1G |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 1g |
¥ 16,005.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-100MG |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 100MG |
¥ 4,006.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-500mg |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 500mg |
¥11642.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-100mg |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 100mg |
¥4370.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-500.0mg |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 500.0mg |
¥10664.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-250.0mg |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 250.0mg |
¥6397.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-1g |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 1g |
¥17460.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-500MG |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 500MG |
¥ 10,672.00 | 2023-04-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573027-1g |
5,8-Dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 98% | 1g |
¥32010.00 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6739-5G |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine |
957345-00-5 | 95% | 5g |
¥ 48,015.00 | 2023-04-12 |
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
5,8-dibromo-3-methylimidazo[1,2-a]pyrazineに関する追加情報
Introduction to 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine (CAS No. 957345-00-5)
5,8-dibromo-3-methylimidazo[1,2-a]pyrazine (CAS No. 957345-00-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine make it an intriguing candidate for further investigation in various biomedical contexts.
The molecular structure of 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine consists of a central imidazopyrazine core with two bromine atoms at the 5 and 8 positions and a methyl group at the 3 position. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it a valuable tool for studying receptor interactions and signaling pathways.
Recent studies have highlighted the potential of 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine in various therapeutic areas. One notable application is its use as a probe for investigating the pharmacology of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are targets for many drugs. Research has shown that 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine can modulate the activity of specific GPCRs, providing insights into their mechanisms of action and potential for drug development.
In addition to its role in GPCR research, 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular processes. Studies have demonstrated that 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in animal models. This makes it a promising candidate for the development of new anti-inflammatory agents.
The pharmacokinetic properties of 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine have also been investigated to assess its suitability as a therapeutic agent. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target site and exert its intended biological effects without causing significant toxicity.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine. While no large-scale clinical trials have been conducted yet, preclinical studies have provided encouraging results. These studies have demonstrated that 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine is well-tolerated at therapeutic doses and shows promise in treating various conditions characterized by inflammation or receptor dysregulation.
The synthesis of 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Chemists have developed efficient synthetic routes to produce this compound on both laboratory and industrial scales. These methods involve the condensation of appropriate starting materials followed by selective bromination and methylation steps. The ability to synthesize 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine efficiently is crucial for advancing its use in research and potential clinical applications.
In conclusion, 5,8-dibromo-3-methylimidazo[1,2-a]pyrazine (CAS No. 957345-00-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.
957345-00-5 (5,8-dibromo-3-methylimidazo[1,2-a]pyrazine) Related Products
- 2034269-09-3(N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 2763749-55-7(3-(2-Bromoethynyl)oxetan-3-ol)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
